molecular formula C12H13BrN2O4 B13940080 6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid CAS No. 936923-49-8

6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid

Cat. No.: B13940080
CAS No.: 936923-49-8
M. Wt: 329.15 g/mol
InChI Key: AHVUOSIKNVMZHF-UHFFFAOYSA-N
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Description

6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid is a chemical compound with the molecular formula C12H13BrN2O4. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes like proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
  • 6-bromo-2-methyl-2H-indazole

Uniqueness

6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid is unique due to the presence of the 2-methoxyethoxymethyl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also influence its binding affinity and specificity towards molecular targets .

Properties

CAS No.

936923-49-8

Molecular Formula

C12H13BrN2O4

Molecular Weight

329.15 g/mol

IUPAC Name

6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C12H13BrN2O4/c1-18-4-5-19-7-15-10-6-8(13)2-3-9(10)11(14-15)12(16)17/h2-3,6H,4-5,7H2,1H3,(H,16,17)

InChI Key

AHVUOSIKNVMZHF-UHFFFAOYSA-N

Canonical SMILES

COCCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O

Origin of Product

United States

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